molecular formula C12H11N3O3 B8350605 (4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate

(4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate

Cat. No.: B8350605
M. Wt: 245.23 g/mol
InChI Key: BDQLIFQJTRVINU-UHFFFAOYSA-N
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Description

(4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate ester and a formyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the condensation of a formyl-substituted pyrazole with a methyl-phenyl-carbamic acid derivative. One common method involves the reaction of 4-formylpyrazole with methyl phenylcarbamate under acidic or basic conditions to form the desired ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 4-carboxypyrazole derivative.

    Reduction: 4-hydroxymethylpyrazole derivative.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The formyl group can interact with active sites of enzymes, while the carbamate ester can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl phenylcarbamate: A simpler carbamate ester without the pyrazole ring.

    4-formylpyrazole: A pyrazole derivative lacking the carbamate ester group.

    Phenylcarbamic acid derivatives: Various compounds with different substituents on the carbamate group.

Uniqueness

(4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate is unique due to the combination of a formyl-substituted pyrazole ring and a methyl-phenyl-carbamate ester. This structural arrangement provides distinct reactivity and potential for diverse applications compared to simpler carbamate esters or pyrazole derivatives.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

(4-formylpyrazol-1-yl) N-methyl-N-phenylcarbamate

InChI

InChI=1S/C12H11N3O3/c1-14(11-5-3-2-4-6-11)12(17)18-15-8-10(9-16)7-13-15/h2-9H,1H3

InChI Key

BDQLIFQJTRVINU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)ON2C=C(C=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-hydroxy-4-formylpyrazole and N-methyl-N-phenylcarbamoyl chloride applying the general procedure 8. The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (73%, oil).
Name
1-hydroxy-4-formylpyrazole
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